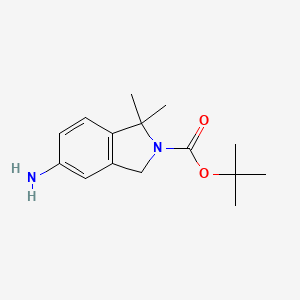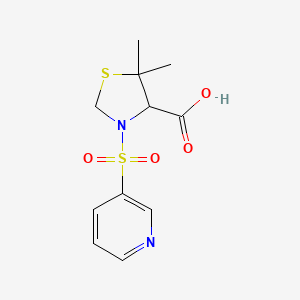![molecular formula C13H9BrN2S B13897163 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom at the 3-position and a 4-methylpyridin-3-yl group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine typically involves the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by cyclization reactions involving thiophene and pyridine derivatives. For example, the reaction of 3-bromothiophene with 4-methylpyridine under specific conditions can yield the desired thienopyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors can be used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
化学反应分析
Types of Reactions
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Products: Various substituted thienopyridine derivatives.
Oxidation Products: Oxidized thienopyridine derivatives with modified functional groups.
Reduction Products: Reduced thienopyridine derivatives with altered electronic properties.
科学研究应用
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent with activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions.
作用机制
The mechanism of action of 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with different substitution patterns.
Thieno[3,4-b]pyridine: A regioisomer with distinct electronic and structural properties.
Thieno[3,2-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic, structural, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H9BrN2S |
|---|---|
分子量 |
305.19 g/mol |
IUPAC 名称 |
3-bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H9BrN2S/c1-8-2-4-15-6-10(8)9-3-5-16-12-11(14)7-17-13(9)12/h2-7H,1H3 |
InChI 键 |
QNITWXRCXYKGGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)

![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)


![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)

![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)



![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
